3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Description
Properties
IUPAC Name |
3-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O2/c20-12(17-7-9-3-1-2-4-15-9)13-18-11(19-21-13)10-8-14-5-6-16-10/h1-6,8H,7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMDNGZOFZDEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoxime Intermediates
A widely adopted method involves the cyclization of amidoximes derived from nitriles and hydroxylamine. For example, 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid can be synthesized via a base-mediated one-pot reaction using pyrazine-2-carbonitrile, an aldehyde, and hydroxylamine hydrochloride. The aldehyde acts as both a substrate and oxidant, facilitating the formation of 4,5-dihydro-1,2,4-oxadiazole intermediates, which are subsequently oxidized to the aromatic oxadiazole.
Reaction Conditions:
-
Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
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Solvent: Ethanol or dimethylformamide (DMF)
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Temperature: 80–100°C, reflux
This method avoids external oxidants, simplifying purification and reducing costs.
Phosphorus Oxychloride-Mediated Cyclization
An alternative route employs phosphorus oxychloride (POCl₃) to cyclize hydrazide intermediates. For instance, pyrazine-2-carbohydrazide reacts with a carboxylic acid derivative under POCl₃ catalysis to form the oxadiazole core.
Reaction Conditions:
-
Catalyst: POCl₃ (2–3 equivalents)
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature: 0°C to room temperature
This method is favored for its scalability and compatibility with electron-deficient heterocycles like pyrazine.
Functionalization of the Oxadiazole Core
After forming the oxadiazole ring, the carboxyl group at position 5 is activated for amidation with pyridin-2-ylmethylamine.
Carbodiimide-Mediated Amidation
The carboxylic acid intermediate is converted to an active ester using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) .
Procedure:
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Activation: 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid (1 equivalent) is treated with HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 2 equivalents) in DCM.
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Coupling: Pyridin-2-ylmethylamine (1.5 equivalents) is added, and the mixture is stirred at room temperature for 4–6 hours.
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Purification: The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Yield: 75–88%
Key Analytical Data:
Mixed Anhydride Method
For acid-sensitive substrates, mixed anhydrides generated from isobutyl chloroformate and N-methylmorpholine offer a milder alternative.
Procedure:
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Anhydride Formation: The carboxylic acid is treated with isobutyl chloroformate in THF at −15°C.
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Amine Addition: Pyridin-2-ylmethylamine is introduced, and the reaction is warmed to room temperature.
Yield: 68–72%
Optimization Strategies and Challenges
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | DIPEA | 88 | 98 |
| THF | Triethylamine | 72 | 95 |
| DMF | K₂CO₃ | 65 | 90 |
Polar aprotic solvents like DCM enhance coupling efficiency by stabilizing charged intermediates.
Steric and Electronic Effects
The pyridin-2-ylmethyl group introduces steric hindrance, necessitating excess amine (1.5 equivalents) to drive the reaction to completion. Electron-withdrawing groups on the pyrazine ring accelerate amidoxime formation but may hinder cyclization.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances advocate for continuous flow reactors to improve heat transfer and reduce reaction times. A pilot-scale study achieved a 92% yield by conducting the cyclization step in a microreactor at 120°C.
Green Chemistry Metrics
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor cell proliferation. For instance, a study demonstrated that derivatives of oxadiazole could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Case Study: Inhibition of Wnt Signaling Pathway
One notable application is its role as a selective inhibitor of the Wnt signaling pathway, which is crucial in cancer development. The compound has been shown to inhibit Porcupine, an enzyme involved in the palmitoylation of Wnt proteins, thereby blocking their signaling and reducing tumor growth in preclinical models .
Materials Science
2.1 Supramolecular Chemistry
The structural versatility of 3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide allows it to participate in the formation of supramolecular networks through hydrogen bonding and other intermolecular interactions. This property is valuable for creating functional materials with enhanced physical properties.
Table 1: Summary of Supramolecular Structures Formed
| Compound | Interaction Type | Application |
|---|---|---|
| 3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole | Hydrogen bonding | Functional polymers |
| Other oxadiazole derivatives | π-stacking | Organic electronics |
Agricultural Chemistry
3.1 Pesticide Development
The compound's ability to interact with biological systems has led to its exploration as a potential pesticide. Research indicates that oxadiazole derivatives can act as effective insecticides by interfering with the nervous systems of pests . Specifically, modifications to the oxadiazole ring can enhance potency and selectivity against target species.
Case Study: Insecticidal Activity
A study evaluated the insecticidal efficacy of various oxadiazole derivatives against common agricultural pests. The findings revealed that specific substitutions on the oxadiazole ring significantly increased lethality rates compared to existing pesticides .
Mechanism of Action
The mechanism of action of 3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s heterocyclic rings allow it to form stable complexes with these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
The following compounds share the 1,2,4-oxadiazole-5-carboxamide backbone but differ in substituents, leading to variations in physicochemical and biological properties:
Functional Group Modifications
- Fluorine Substitution : The 3-fluoro-4-methylphenyl variant () introduces a halogen, likely improving membrane permeability and resistance to oxidative metabolism .
- Aminomethyl vs. Pyrazinyl: The aminomethyl group in ’s compound may enhance aqueous solubility, critical for oral bioavailability, but could reduce lipophilicity compared to the pyrazine-containing parent compound .
- Benzimidazole vs.
Key Research Findings
- Biological Activity : While direct data for the parent compound is absent, structurally related oxadiazoles exhibit macrofilaricidal () and kinase-inhibitory activities. For instance, the benzimidazole analogue () is hypothesized to target parasitic or cancer-related enzymes due to its planar aromatic system .
- Physicochemical Properties : The pyridin-2-ylmethyl group in the parent compound provides moderate lipophilicity (predicted logP ~2.5), whereas the 3-fluoro-4-methylphenyl variant () may have a higher logP (~3.0), favoring blood-brain barrier penetration .
Biological Activity
The compound 3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a derivative of the 1,2,4-oxadiazole class, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 246.24 g/mol
This compound features a pyrazine ring and a pyridine moiety linked through an oxadiazole core, contributing to its potential biological effects.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. It targets various enzymes and receptors associated with tumor growth.
- Efficacy : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against several cancer cell lines. One study reported an IC value of 1.18 ± 0.14 µM against HEPG2 cells, indicating potent activity compared to standard chemotherapy agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Studies have shown that similar oxadiazole derivatives possess activity against various bacterial strains and fungi. This is attributed to their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, there is evidence supporting the anti-inflammatory effects of oxadiazole derivatives:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
Synthesis and Evaluation
A notable study synthesized several oxadiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structures. The antiproliferative activities were assessed using MTT assays across different cancer cell lines, revealing promising results for several derivatives .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the oxadiazole ring significantly affect biological activity. For instance, substituents on the pyridine ring enhance anticancer potency while maintaining selectivity towards cancer cells over normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide, and how can purity be maximized?
- Methodology :
- Step 1 : Start with condensation of pyrazine-2-carboxylic acid derivatives with hydroxylamine to form the oxadiazole core. Use coupling agents like EDCI/HOBt for amide bond formation with (pyridin-2-yl)methylamine .
- Step 2 : Optimize reaction conditions (e.g., solvent: DMF or THF; temperature: 80–100°C; reaction time: 12–24 hours) to enhance yield .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .
- Key Data :
| Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Oxadiazole Formation | 65–75 | 90–95% |
| Amide Coupling | 70–85 | 92–98% |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- 1H/13C NMR : Confirm proton environments (e.g., pyridyl CH at δ 8.2–8.5 ppm) and carbonyl carbons (C=O at ~165–170 ppm) .
- HRMS : Validate molecular formula (C₁₄H₁₁N₆O₂; [M+H]+ calc. 311.0895) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, oxadiazole ring vibrations at 1550–1600 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .
- Experimental Validation : Perform reactions with electrophiles (e.g., methyl iodide, benzyl chloride) under varying conditions (polar vs. nonpolar solvents) .
- Key Insight : Electron-withdrawing groups (e.g., pyrazinyl) enhance electrophilicity at the oxadiazole C-5 position, favoring SNAr reactions .
Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. inactivity) be resolved?
- Methodology :
- Assay Standardization : Control variables like bacterial strain (ATCC vs. clinical isolates), inoculum size, and incubation time .
- Structural Analog Comparison : Test derivatives with modified pyridyl/pyrazinyl groups to isolate pharmacophores .
- Case Study :
| Derivative | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |
|---|---|---|
| Parent Compound | 8.2 | >64 |
| Pyrimidinyl Analog | 12.5 | 32.0 |
Q. What computational strategies predict binding modes with biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Key Finding : The pyridylmethyl group forms π-π stacking with Phe723 in EGFR, while the oxadiazole engages in hydrogen bonding .
Q. How to address low solubility in aqueous buffers for in vivo studies?
- Methodology :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm; PDI < 0.2) .
- Data :
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free Compound | 0.05 | 12 |
| PLGA NPs | 2.8 | 58 |
Data Contradiction Analysis
- Issue : Discrepancies in reported IC₅₀ values for anticancer activity.
- Resolution : Compare cell line genetic profiles (e.g., p53 status in MCF-7 vs. HeLa) and assay endpoints (MTT vs. apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
